6-Bromonicotinaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

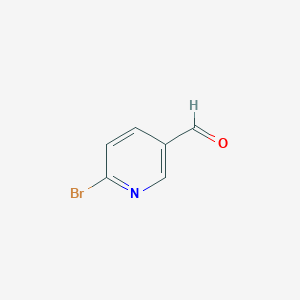

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472119 | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-06-4 | |

| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromonicotinaldehyde: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 149806-06-4

An In-depth Technical Guide on a Versatile Synthetic Intermediate

Introduction

6-Bromonicotinaldehyde, with the CAS number 149806-06-4, is a substituted pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring with a bromine atom at the 6-position and an aldehyde group at the 3-position, offers dual reactivity that makes it an invaluable intermediate for the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and materials science.

The strategic placement of the bromo and formyl functionalities allows for selective transformations. The aldehyde group readily participates in classical reactions such as nucleophilic additions and Wittig reactions, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This versatility has positioned this compound as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO | [5] |

| Molecular Weight | 186.01 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 58-110 °C (range from various sources) | [1][3] |

| Boiling Point | 284.1 °C at 760 mmHg | [1] |

| Synonyms | 6-Bromo-3-pyridinecarboxaldehyde, 2-Bromo-5-formylpyridine | [5] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate (B1210297), and methanol. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction with 2,5-dibromopyridine (B19318) followed by formylation using N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a reaction flask under an inert atmosphere (N₂ or Ar) and charge it with anhydrous tetrahydrofuran (THF).

-

Add 2,5-dibromopyridine (1.0 equivalent) to the THF.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add isopropylmagnesium chloride (1.0-1.2 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF (1.5-2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Reactions and Experimental Protocols

The dual functionality of this compound makes it a versatile substrate for various organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[6]

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add this compound (1.0 equivalent), the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)

-

Copper(I) iodide (CuI, 0.05 equivalents)

-

Base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equivalents)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02-0.05 equivalents)

-

Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas.

-

Add this compound, the amine, and the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

References

- 1. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy this compound | 149806-06-4 [smolecule.com]

- 4. apicule.com [apicule.com]

- 5. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both a reactive aldehyde group and a versatile bromine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for a key synthetic transformation, and explores its role in the development of targeted therapeutics by examining the signaling pathway of a prominent drug derived from it.

Core Properties of this compound

This compound, also known as 6-bromopyridine-3-carbaldehyde, is a crystalline solid at room temperature. The compound's utility is primarily derived from its dual reactivity: the aldehyde functionality readily participates in reactions such as condensations and reductive aminations, while the bromo-substituted pyridine ring is a prime substrate for palladium-catalyzed cross-coupling reactions.

Data Presentation: Physicochemical and Structural Data

A summary of key quantitative data for this compound is presented below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₄BrNO | [1][2] |

| Molecular Weight | 186.01 g/mol | [1][2] |

| CAS Number | 149806-06-4 | [1] |

| Appearance | Pale yellow to white crystalline solid | |

| Melting Point | 104-110 °C | |

| Boiling Point | 284.1 ± 25.0 °C at 760 mmHg | |

| SMILES | O=Cc1ccc(Br)nc1 | |

| InChIKey | PVUKGNBRJFTFNJ-UHFFFAOYSA-N | [2] |

Applications in Synthesis and Drug Development

The structural attributes of this compound make it a crucial intermediate in the synthesis of a variety of high-value compounds.

-

Pharmaceutical Synthesis : It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 & 6 (CDK4/6) used in oncology. It is also an intermediate in the synthesis of Fusaric acid, a natural product with antifungal properties.[1]

-

Agrochemicals : The pyridine scaffold is present in many herbicides and pesticides. This compound serves as a precursor for developing novel agrochemicals.

-

Material Science : Its derivatives are explored for the creation of specialty polymers and materials with unique electronic and optical properties.

Experimental Protocols

The following section provides a detailed methodology for a key reaction involving this compound, illustrating its practical application in multi-step synthesis.

Reductive Amination for the Synthesis of a Key Abemaciclib Intermediate

This protocol details the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine, a direct precursor to a core fragment of the drug Abemaciclib. The reaction proceeds via a reductive amination between this compound and N-ethylpiperazine.

Reaction Scheme:

C₆H₄BrNO (this compound) + C₆H₁₄N₂ (N-ethylpiperazine) → C₁₂H₁₈BrN₃

Materials and Reagents:

-

This compound (1.0 eq)

-

N-ethylpiperazine (1.0 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

-

Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Add N-ethylpiperazine (1.0 eq) to the solution and stir for 20-30 minutes.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 3-5 hours, or until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine.

Mandatory Visualizations

Experimental Workflow Diagram

The logical flow of the reductive amination protocol is visualized below.

Signaling Pathway: CDK4/6-Rb Pathway Inhibition

This compound is a precursor for Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are fundamental drivers of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control over the cell cycle by blocking this pathway. The diagram below illustrates the mechanism of action.

References

An In-depth Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine (B92270) derivative, is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an aldehyde group, a bromine atom, and a pyridine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 6-bromo-3-pyridinecarboxaldehyde, is a key synthetic intermediate. The aldehyde functionality serves as a versatile handle for various transformations, including condensations, oxidations, reductions, and olefination reactions. The bromine atom at the 6-position of the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The pyridine nitrogen imparts specific electronic properties and provides a site for potential coordination or quaternization. This guide aims to provide a detailed technical overview of this important chemical entity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 149806-06-4 | [1] |

| Molecular Formula | C₆H₄BrNO | [1][2] |

| Molecular Weight | 186.01 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid | |

| Melting Point | 104-110 °C | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | See Table 2.2.1 | [4] |

| ¹³C NMR | See Table 2.2.2 | [5][6][7] |

| FT-IR | See Table 2.2.3 | [8] |

| Mass Spectrometry | Molecular Ion (M+): m/z 185/187 (approx. 1:1 ratio) | [8] |

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | - |

| H-4 | ~8.2 | d | ~8.0 |

| H-5 | ~7.8 | d | ~8.0 |

| Aldehyde-H | ~10.1 | s | - |

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-2 | ~152 |

| C-4 | ~140 |

| C-5 | ~128 |

| C-6 (C-Br) | ~145 |

| C-3 | ~135 |

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=O (aldehyde) | Stretch | ~1700 |

| C=C, C=N (aromatic) | Stretch | 1600-1450 |

| C-Br | Stretch | Below 700 |

Solubility

| Solvent | Solubility | Reference(s) |

| Dichloromethane (B109758) | Soluble | [9] |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | [10] |

| Acetone | Soluble | [10] |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Water | Sparingly soluble |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and involves a two-step synthesis starting from 2-chloro-5-chloromethylpyridine.[11]

Reaction: 2-chloro-5-chloromethylpyridine → 2-bromo-5-(bromomethyl)pyridine (B25434)

Procedure:

-

In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent such as dichloromethane.

-

Add a brominating agent. The patent suggests a variety of reagents including hydrogen bromide, bromine, or N-bromosuccinimide.[11] The molar ratio of the brominating agent to the starting material is typically between 1:1 and 10:1.[11]

-

The reaction can be carried out at a temperature ranging from room temperature to the boiling point of the solvent.[11]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and work up by washing with an aqueous solution to remove any inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.

Reaction: 2-bromo-5-(bromomethyl)pyridine → this compound

Procedure:

-

In a reaction flask, dissolve the crude 2-bromo-5-(bromomethyl)pyridine in a suitable solvent such as isopropanol.

-

Add a base, such as potassium carbonate, to the mixture.

-

Add 2-nitropropane (B154153), which acts as the oxidizing agent. The molar ratio of 2-nitropropane to the starting material is typically between 1:1 and 4:1.[11]

-

Heat the reaction mixture, for instance to 65°C, and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).[11]

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a solvent like dichloromethane and wash with a dilute acid (e.g., 1% hydrobromic acid) to neutralize any remaining base, followed by washing with water.[11]

-

Dry the organic layer, filter, and concentrate to obtain the crude this compound.

-

Purify the product by a suitable method such as recrystallization or column chromatography.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.[12]

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[12]

Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable solvent like THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.025 eq.).

-

Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as a co-solvent.

-

Add the terminal alkyne (1.1 eq.).

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[12]

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.5 eq.), and a strong base such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq.).

-

Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq.), and a suitable phosphine (B1218219) ligand like BINAP (0.08 eq.).

-

Add an anhydrous, degassed solvent such as toluene.

-

Purge the vessel with an inert gas and heat the mixture to 80-110 °C for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the resulting residue by column chromatography to obtain the desired N-aryl product.

Safety and Handling

This compound is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure thorough washing after handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its physical and chemical properties, along with its reactivity in a range of important chemical transformations, make it a crucial intermediate in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science. The experimental protocols and spectroscopic data provided in this guide are intended to facilitate its use in research and development.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-溴-3-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. web.pdx.edu [web.pdx.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3 - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide to the NMR Spectroscopic Data of 6-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromonicotinaldehyde (CAS No: 149806-06-4), a key intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H and ¹³C NMR analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 10.05 | Singlet (s) | - | 1H | H-7 (Aldehyde) |

| 2 | 8.78 | Doublet (d) | 2.2 | 1H | H-2 |

| 3 | 7.98 | Doublet of doublets (dd) | 8.2, 2.4 | 1H | H-4 |

| 4 | 7.65 | Doublet (d) | 8.2 | 1H | H-5 |

Note: Data obtained in CDCl₃ at 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 189.8 | C-7 (Aldehyde Carbonyl) |

| 2 | 152.9 | C-2 |

| 3 | 145.4 | C-6 |

| 4 | 140.5 | C-4 |

| 5 | 132.1 | C-3 |

| 6 | 129.2 | C-5 |

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

While the exact experimental conditions for the cited data may vary, the following provides a generalized, robust protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Angle: A 30-degree pulse angle is typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Angle: A 45-degree pulse angle is commonly used.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (1024 or more) is required.

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance signal intensity.

-

This technical guide provides foundational spectroscopic information for this compound, facilitating its use in research and development. For critical applications, it is always recommended to verify the data through independent experimental analysis.

References

An In-depth Spectroscopic Guide to 6-Bromonicotinaldehyde for Researchers and Drug Development Professionals

[Shanghai, China] - This technical guide provides a detailed analysis of 6-Bromonicotinaldehyde, a key intermediate in pharmaceutical synthesis, focusing on its characterization by Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic, aldehydic, and halogenated structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A high-quality IR spectrum of solid this compound can be readily obtained using an FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 scans are commonly co-added. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.[1]

IR Data Summary and Interpretation

The following table summarizes the key absorption bands in the IR spectrum of this compound and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3075 | Weak | Aromatic C-H Stretch |

| 2850 | Weak | Aldehyde C-H Stretch |

| 1705 | Strong | Aldehyde C=O Stretch |

| 1585 | Medium | Aromatic Ring (C=C/C=N) Stretch |

| 1550 | Medium | Aromatic Ring (C=C/C=N) Stretch |

| 1470 | Medium | Aromatic Ring (C=C/C=N) Stretch |

| 1210 | Medium | C-H In-plane Bend |

| 830 | Strong | C-H Out-of-plane Bend |

| ~700 | Medium | C-Br Stretch[1] |

The spectrum is dominated by a strong carbonyl (C=O) stretch at approximately 1705 cm⁻¹, characteristic of an aromatic aldehyde.[1] The presence of the pyridine (B92270) ring is confirmed by the series of medium-intensity peaks between 1585 cm⁻¹ and 1470 cm⁻¹. Aromatic C-H stretching is observed at 3075 cm⁻¹, while the weaker C-H stretch of the aldehyde group appears around 2850 cm⁻¹. The C-Br stretch is found in the lower frequency region of the spectrum, around 700 cm⁻¹.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 186.01 g/mol ), electron ionization (EI) mass spectrometry provides a distinctive fragmentation profile.[2][3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.[1]

-

Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. A common setup includes a HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Data Acquisition: The GC oven temperature is programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.[1]

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by the following major fragments:

| m/z | Proposed Fragment | Description |

| 185/187 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 184/186 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 157/159 | [M-CO]⁺ | Loss of carbon monoxide from the molecular ion. |

| 106 | [M-Br]⁺ | Loss of a bromine radical. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of Br and CO. |

| 51 | [C₄H₃]⁺ | Further fragmentation of the pyridine ring. |

Data sourced from a comparative analysis of bromonicotinaldehyde isomers.[1]

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion [M]⁺ at m/z 185 and 187, with approximately equal intensities.[1] Key fragmentation pathways include the loss of a hydrogen atom from the aldehyde to form the [M-H]⁺ ion (m/z 184/186) and the loss of carbon monoxide to yield the [M-CO]⁺ fragment (m/z 157/159).[1] Cleavage of the C-Br bond results in a fragment at m/z 106. Further fragmentation of the pyridine ring leads to smaller ions at m/z 78 and 51.[1]

Visualized Experimental and Logical Workflows

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical pathway for the fragmentation of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-Bromonicotinaldehyde, a key building block in the development of novel pharmaceuticals and other functional materials.[1] This document details established synthetic methodologies, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.

Introduction

This compound (CAS No: 149806-06-4) is a substituted pyridine (B92270) derivative featuring a bromine atom at the 6-position and an aldehyde group at the 3-position.[1][2] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The aldehyde allows for a variety of transformations, including nucleophilic additions and reductive aminations, while the bromo-substituent is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO | [1][2] |

| Molecular Weight | 186.01 g/mol | [2] |

| Appearance | Pale yellow to white crystalline solid | [3] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 225-227 °C | [3] |

| Purity (typical) | ≥ 98% (HPLC) | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail two effective methods: a multi-step synthesis from a substituted aminopyridine and a synthesis via a Grignard reaction.

Method 1: Multi-step Synthesis from 2-Amino-5-methylpyridine (B29535)

This method involves a three-step sequence starting from 2-Amino-5-methylpyridine: (1) Sandmeyer-type reaction to introduce the bromine atom, (2) free-radical bromination of the methyl group, and (3) conversion of the resulting benzylic bromide to the aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methylpyridine (B20793)

-

In a 1 L round-bottom flask, add 2-amino-5-methylpyridine (31 g, 286.6 mmol) to a stirred solution of 48% hydrobromic acid (170 mL).

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the internal temperature at or below -5 °C.

-

Stir the resulting orange mixture for an additional 1.5 hours at -5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (B80452) (55 g, 779.2 mmol) in water (70 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at -10 °C.

-

Stir the reaction mixture for another 1.5 hours at this temperature.

-

Slowly add a pre-cooled solution of sodium hydroxide (B78521) (200 g in 200 mL of water) to the reaction mixture, keeping the temperature below 0 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether (8 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine as a brown oil.

Step 2: Side-Chain Bromination

-

In a 250 mL reaction flask, combine 2-bromo-5-methylpyridine (17.2 g, 0.1 mol), dichloromethane (B109758) (34.4 mL), and water (34.4 mL).

-

Cool the mixture to 10 °C with vigorous stirring.

-

Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.

-

Cool the mixture and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to obtain a mixture of 2-bromo-5-(bromomethyl)pyridine (B25434) and 2-bromo-5-(dibromomethyl)pyridine. This mixture is typically used in the next step without further purification.

Step 3: Aldehyde Formation (Sommelet Reaction)

-

Dissolve the mixture of brominated products from the previous step in ethanol (B145695).

-

Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-bromo-5-methylpyridine.

-

Heat the reaction mixture to 40 °C and stir for 12 hours to form the quaternary ammonium (B1175870) salt.

-

To the reaction mixture, add a mixture of acetic acid and concentrated sulfuric acid.

-

Heat the mixture to hydrolyze the salt and form the aldehyde.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield crude this compound.

Caption: Multi-step synthesis of this compound.

Method 2: Synthesis via Grignard Reaction

This method involves the formation of a pyridyl Grignard reagent from a dihalopyridine, followed by formylation with N,N-dimethylformamide (DMF). A plausible starting material for this synthesis is 2,5-dibromopyridine (B19318).

Experimental Protocol:

-

Preparation of Glassware: Ensure all glassware is oven-dried at 120 °C overnight and assembled hot under an inert atmosphere (e.g., Argon or Nitrogen) to maintain anhydrous conditions.

-

Grignard Reagent Formation:

-

To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a small portion of the dibromopyridine solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by gentle refluxing), add the remaining dibromopyridine solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Formylation:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

-

Work-up:

-

Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Caption: Synthesis of this compound via Grignard reaction.

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to achieve the high purity necessary for subsequent applications. The two most common purification techniques are column chromatography and recrystallization.

Purification by Column Chromatography

Experimental Protocol:

-

Preparation of the Column:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.

-

Add a thin layer of sand on top of the silica gel.

-

-

Loading the Sample:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Carefully add the sample to the top of the column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 10% ethyl acetate in hexanes.

-

Collect fractions in separate test tubes.

-

-

Analysis of Fractions:

-

Monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethanol and water are potential candidates.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

-

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.30 (s, 1H), 7.55 (d, J = 8.1 Hz, 1H), 7.44 (d, J = 8.1 Hz, 1H)[4] |

| LCMS | (M+H)⁺: 283.9[4] |

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound, a key intermediate in medicinal chemistry and materials science. The multi-step synthesis from 2-amino-5-methylpyridine and the Grignard reaction-based approach both offer viable routes to this valuable compound. Furthermore, detailed protocols for purification by column chromatography and recrystallization have been provided to ensure the high purity required for research and development applications. The quantitative data and experimental workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the field.

References

The Dual Reactivity of 6-Bromonicotinaldehyde: A Comprehensive Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of 6-Bromonicotinaldehyde with Nucleophiles and Electrophiles.

Introduction: this compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an aldehyde group, provides two distinct reactive centers. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the electrophilicity of both the carbonyl carbon and the carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a detailed overview of the reactivity of this compound with both nucleophiles and electrophiles, supported by experimental data and protocols.

Reactivity with Nucleophiles

This compound exhibits reactivity towards nucleophiles at two primary sites: the aldehyde carbonyl group and the carbon atom bearing the bromine substituent.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is highly susceptible to nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing effects of the pyridine ring and the bromine atom.[2] These reactions typically proceed through a tetrahedral intermediate.[2]

Grignard reagents and organolithium compounds readily add to the carbonyl carbon of this compound to form secondary alcohols upon aqueous workup.[2][3]

Table 1: Grignard Reaction with this compound

| Grignard Reagent | Product | Reaction Conditions | Yield | Reference |

| Phenylmagnesium bromide | (6-bromopyridin-3-yl)(phenyl)methanol | Anhydrous THF, 0 °C to rt | ~45-50% (analogous) | [4] |

Experimental Protocol: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanol

-

Materials: this compound, Phenylmagnesium bromide (solution in THF), Anhydrous THF, 1M HCl (aq), Saturated NH4Cl (aq), Ethyl acetate (B1210297), Anhydrous MgSO4.

-

Procedure:

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield (6-bromopyridin-3-yl)(phenyl)methanol.

-

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound reacts with phosphorus ylides to yield the corresponding 3-(6-bromopyridin-3-yl)alkenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[5]

Table 2: Wittig Reaction with this compound

| Ylide | Product | Reaction Conditions | Yield | Reference |

| (Carbethoxymethylene)triphenylphosphorane (B24862) | Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate | Dichloromethane, rt, 2h | High (analogous) | [6] |

| Methyltriphenylphosphonium bromide / n-BuLi | 6-bromo-3-vinylpyridine | Anhydrous THF, -78 °C to 0 °C | >99% (analogous) | [7] |

Experimental Protocol: Synthesis of Ethyl (E)-3-(6-bromopyridin-3-yl)acrylate

-

Materials: this compound, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a non-polar solvent (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine (B44618) oxide byproduct.

-

Filter off the precipitate and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to yield ethyl (E)-3-(6-bromopyridin-3-yl)acrylate.[6]

-

Reductive amination allows for the conversion of the aldehyde to an amine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 3: Reductive Amination of this compound

| Amine | Reducing Agent | Product | Reaction Conditions | Yield | Reference |

| Aniline | NaBH(OAc)₃ | N-((6-bromopyridin-3-yl)methyl)aniline | Ethyl acetate, rt, 6h | High (general) | [8] |

| Morpholine | NaBH(OAc)₃ | 4-((6-bromopyridin-3-yl)methyl)morpholine | Ethyl acetate, rt, 6h | High (general) | [8] |

Experimental Protocol: General Procedure for Reductive Amination

-

Materials: this compound, Amine (e.g., aniline), Sodium triacetoxyborohydride (NaBH(OAc)₃), Ethyl acetate, Saturated aqueous NaHCO₃.

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethyl acetate, add the amine (1.1 eq).

-

Add sodium triacetoxyborohydride (1.2 eq) in one portion and stir the mixture at room temperature for 6 hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[8]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Hydride Reduction: this compound can be selectively reduced to (6-bromopyridin-3-yl)methanol (B45229) using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The reaction is chemoselective, leaving the bromo-pyridine core intact.[2]

-

Cyanide Addition: The addition of cyanide nucleophiles leads to the formation of cyanohydrins, which are valuable synthetic intermediates.[2]

-

Aldol (B89426) Condensation: In the presence of a base, this compound can undergo aldol condensation with enolizable carbonyl compounds.[2]

-

Reaction with Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) can lead to the formation of 6-hydrazinonicotinaldehyde, which can be a precursor for other heterocyclic systems.[1][9]

Nucleophilic Aromatic Substitution at the C-Br Bond

The carbon-bromine bond in this compound is activated towards nucleophilic attack due to the electron-deficient nature of the pyridine ring. This allows for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.

Table 4: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 6-(4-methoxyphenyl)nicotinaldehyde | High (general) | [10] |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 6-phenylnicotinaldehyde | Good (analogous) | [11] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1).

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

-

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.[6][12]

Table 5: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 6-morpholinonicotinaldehyde | 60% (analogous) | [7][13] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 6-(phenylamino)nicotinaldehyde | High (general) | [2] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, Amine (e.g., morpholine), Pd₂(dba)₃, (±)-BINAP, Sodium tert-butoxide (NaOt-Bu), Anhydrous toluene.

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.025 eq), and BINAP (0.05 eq).

-

Add anhydrous toluene.

-

Degas the mixture and then heat to 80-110 °C for 4-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., diethyl ether).

-

Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Table 6: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6-(phenylethynyl)nicotinaldehyde | 75% (analogous) | [14] |

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous THF.

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Reactivity with Electrophiles

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the aldehyde and bromine substituents. This deactivates the ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation, if they occur, would require harsh conditions and are expected to proceed at the positions least deactivated by the substituents.

Electrophilic Aromatic Substitution

Electrophilic attack on the pyridine ring is generally difficult.[15] If substitution were to occur, it would likely be directed to the C5 position, which is meta to the aldehyde and para to the bromine. However, the strong deactivating effect of the existing substituents makes such reactions challenging. For instance, nitration of pyridine itself requires harsh conditions and gives low yields, and the presence of two electron-withdrawing groups in this compound would further disfavor this reaction.[16][17]

Oxidation of the Aldehyde

While not a reaction with an external electrophile in the traditional sense of EAS, the aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a common reaction of aldehydes.

Table 7: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions | Yield | Reference |

| Potassium permanganate (B83412) (KMnO₄) | 6-Bromonicotinic acid | Aqueous, basic or acidic | High (general) | [18][19] |

| Chromium trioxide (CrO₃) | 6-Bromonicotinic acid | Aqueous acid | High (general) | [19] |

Experimental Protocol: Oxidation to 6-Bromonicotinic Acid

-

Materials: this compound, Potassium permanganate (KMnO₄), Sulfuric acid, Sodium bisulfite.

-

Procedure:

-

In a flask, prepare a solution of this compound in a suitable solvent (e.g., aqueous acetone (B3395972) or a phase-transfer system).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature until the purple color disappears.

-

Quench the reaction by adding sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Acidify the solution with sulfuric acid to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry to obtain 6-bromonicotinic acid.

-

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the key synthetic transformations described above.

Caption: Nucleophilic additions to the aldehyde group.

References

- 1. 6-hydrazinonicotinohydrazide|lookchem [lookchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Key Reactive Sites of 6-Bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine (B92270) carboxaldehyde, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and highly reactive sites for a wide array of chemical transformations. This technical guide provides a comprehensive overview of these reactive centers, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline solid with the molecular formula C₆H₄BrNO. Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are prevalent in a variety of biologically active compounds, including potential therapeutic agents.[1]

Molecular Structure and Properties:

| Property | Value |

| CAS Number | 149806-06-4 |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 104-110 °C |

Key Reactive Sites and Their Transformations

The reactivity of this compound is dominated by two primary sites: the aldehyde group at the C3 position and the bromine atom at the C6 position.

Reactions at the Aldehyde Group (C3-Position)

The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful transformation is the reduction of the aldehyde to a primary alcohol.

Reduction to (6-Bromopyridin-3-yl)methanol:

A standard method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Materials: this compound, Methanol (B129727) (MeOH), Sodium Borohydride (NaBH₄), Dichloromethane (B109758) (DCM), Water, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (6-bromopyridin-3-yl)methanol.

-

Quantitative Data: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaBH₄ | Methanol | 0 to rt | 1.5 | >95 |

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This compound can be readily converted to various vinyl pyridine derivatives using phosphorus ylides.

Workflow for the Wittig Reaction:

Caption: Generalized workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

-

Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), this compound, Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Add NaH (1.2 eq) or n-BuLi (1.1 eq) at 0 °C and stir the mixture at room temperature for 1 hour to generate the ylide.

-

Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data: Wittig Reaction of this compound

| Ylide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ph₃P=CH₂ | n-BuLi | THF | 0 to rt | 12 | 80-90 |

| Ph₃P=CHCO₂Et | NaH | THF | 0 to rt | 16 | 75-85 |

This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol (B89426) condensations with enolizable ketones or aldehydes.[2]

Mechanism of Base-Catalyzed Aldol Condensation:

Caption: Key steps in a base-catalyzed aldol condensation.

Experimental Protocol: Aldol Condensation with Acetone (B3395972)

-

Materials: this compound, Acetone, Ethanol (B145695), 10% Aqueous Sodium Hydroxide (NaOH), Water.

-

Procedure:

-

Dissolve this compound (1.0 eq) and a slight excess of acetone (1.2 eq) in ethanol in a flask.

-

Add 10% aqueous NaOH dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. The product may precipitate from the solution.

-

If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.

-

Wash the solid product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

-

Quantitative Data: Aldol Condensation of this compound

| Ketone | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetone | NaOH | Ethanol | rt | 3 | 70-80 |

| Cyclohexanone | NaOH | Ethanol | rt | 4 | 65-75 |

Reactions at the Bromine Atom (C6-Position)

The bromine atom at the C6-position is a key site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron reagents.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: this compound, Phenylboronic acid, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane (B91453), Water.

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyridine derivatives.[4][5]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (B144264)

-

Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF and TEA.

-

Add phenylacetylene (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Quantitative Data: Sonogashira Coupling of this compound

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | rt | 16 | 80-90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 8 | 75-85 |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 60 | 12 | 70-80 |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with various primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124)

-

Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

-

Procedure:

-

To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Add this compound (1.0 eq) and anhydrous toluene.

-

Add morpholine (1.2 eq).

-

Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography.

-

Quantitative Data: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |

Characterization Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.

-

IR (KBr, cm⁻¹): 3080, 2840, 1705 (C=O), 1580, 1550, 1380, 1120, 830.[8]

-

Mass Spectrometry (EI): m/z (%) 185/187 ([M]⁺), 184/186, 156/158, 105, 77.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a wide range of selective transformations. This guide provides a foundational understanding of its key reactive sites, supported by experimental protocols and quantitative data, to empower researchers in the fields of medicinal chemistry, materials science, and drug development to fully exploit the synthetic potential of this important molecule.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. magritek.com [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]